N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Overview
Description
“N-(2,6-Dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide”. However, a related compound, levobupivacaine hydrochloride, was synthesized starting with the readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation4.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. Unfortunately, I couldn’t find specific information on the molecular structure of "N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide"156.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving "N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide"7.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, solubility, molecular weight, and more. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide"1011.Scientific Research Applications
Chemical Structure and Properties
The chemical structure of similar compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, demonstrates extensive intramolecular hydrogen bonds, influencing their stability and conformation (Siddiqui et al., 2008). These structural aspects are crucial in determining the pharmacological activity and reactivity of such compounds.
Synthetic Methods and Biological Properties
A series of benzothiazine-3-carboxamides, including the compound , have been synthesized and investigated for their pharmacological properties. Research shows that compounds with a free carboxy group display potential as diuretics, and carbamide derivatives are explored as analgesics. Esterification of the carboxy group with lower alkyl alcohols tends to be less effective (Ukrainets et al., 2017).
Analgesic Properties
Several studies have focused on the analgesic properties of N-alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. These compounds, derived from benzothiazine-3-carboxamides, have shown significant anti-inflammatory and analgesic activities in pharmacological tests (Ukrainets et al., 2022). Another study on N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides found these compounds to demonstrate notable analgesic and anti-inflammatory properties, potentially more effective than established drugs like Lornoxicam and Diclofenac (Ukrainets et al., 2018).
Structural-Biological Relationships
The relationship between the molecular structure and biological activity has been a key area of study. For example, variations in the molecular and crystal structures of different forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide have shown significant differences in their analgesic properties, suggesting a strong structure-activity relationship (Ukrainets et al., 2016).
Safety And Hazards
Future Directions
The future directions of research on a compound can include potential applications, areas for further study, and more. Unfortunately, I couldn’t find specific information on the future directions of research on "N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide"1718.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide additional insights.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-7-6-8-12(2)15(11)19-18(22)17-16(21)13-9-4-5-10-14(13)20(3)25(17,23)24/h4-10,21H,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABFGVETJDZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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